molecular formula C4H3F7O B1218544 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether CAS No. 406-78-0

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Cat. No. B1218544
CAS RN: 406-78-0
M. Wt: 200.05 g/mol
InChI Key: CWIFAKBLLXGZIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can involve several chemical routes, including the direct fluorination of ethers or through more complex pathways involving intermediates like dithiocarbonates or peroxides. For instance, trifluoromethyl ethers can be synthesized from corresponding dithiocarbonates by a system consisting of HF/pyridine and an N-halo imide, showcasing one of the methods to create fluorinated ether compounds (Kanie et al., 2000).

Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, characterized by its fluorinated ether functional groups, significantly influences its chemical behavior and physical properties. The presence of fluorine atoms increases its electronegativity and stability, making it a compound of interest in materials science and chemistry research.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution and addition-elimination processes. Its reactivity towards base attack, as observed in the synthesis of trifluorovinyllithium from tetrafluoroethane, demonstrates its potential in organic synthesis (Burdon et al., 1999).

Physical Properties Analysis

The physical properties of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, such as its critical properties in binary mixtures, have been extensively studied. For example, the critical properties of binary mixtures of hydrofluoroethers provide insights into their phase behavior and applications in refrigeration and air conditioning systems (Yasumoto et al., 2007).

Chemical Properties Analysis

Its chemical properties, including stability and reactivity towards various reagents, highlight the compound's versatility in chemical synthesis and potential industrial applications. The study of its reactions, such as the oxidative desulfurization-fluorination of dithiocarbonates, further exemplifies the chemical versatility and potential applications of fluorinated ethers (Kanie et al., 2000).

Scientific Research Applications

Application Summary

“1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether” (TFTFE) is a fluorinated ether that is extensively used as an electrolyte solvent and diluent in various battery technologies . It has a low viscosity, low freezing point (-94 °C), low dielectric constant (~6.7), and high electrochemical stability .

Methods of Application

TFTFE is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . It is added to the electrolyte solution where it acts as a solvent and diluent .

Results or Outcomes

In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant .

Environmentally Friendly Solvent

Application Summary

TFTFE can be used as an environmentally friendly solvent . It is a fluorinated ether, which means it has a low potential for ozone depletion and global warming .

Methods of Application

As a solvent, TFTFE can be used in various applications where a non-polar, chemically stable solvent is needed . This includes cleaning processes, desiccation, and as an auxiliary agent for removing dust or non-condensable gases .

Results or Outcomes

The use of TFTFE as a solvent can help reduce the environmental impact of industrial processes . Its chemical stability and low reactivity make it safe to use in a variety of applications .

Chemical Synthesis

Application Summary

TFTFE can be used as a solvent in chemical synthesis . It is a fluorinated ether, which means it has high chemical stability and low reactivity .

Methods of Application

As a solvent, TFTFE can be used in various chemical reactions where a non-polar, chemically stable solvent is needed . This includes reactions that are sensitive to moisture or oxygen, as TFTFE can effectively exclude these substances .

Results or Outcomes

The use of TFTFE as a solvent can help improve the efficiency and selectivity of chemical reactions . Its chemical stability and low reactivity make it safe to use in a variety of applications .

Safety And Hazards

Please refer to the safety data sheet (SDS) for detailed safety and hazard information .

Future Directions

TFTFE is a versatile co-solvent and additive for various battery systems. It supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

properties

IUPAC Name

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIFAKBLLXGZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HCF2OCH2CF3, C4H3F7O
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074786
Record name (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

CAS RN

406-78-0
Record name 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
JH Kim, JS Park, CK Kim - Applied Surface Science, 2020 - Elsevier
Heptafluoroisopropyl methyl ether (HFE-347mmy) and 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347pcf2), whose global warming potentials are significantly lower than …
Number of citations: 11 www.sciencedirect.com
H Lu, Y Yuan, Z Hou, Y Lai, K Zhang, Y Liu - RSC advances, 2016 - pubs.rsc.org
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) was added to a solvate ionic liquid (SIL) based on glyme-lithium salt as a support solvent. The fluorinated ether improves cycle …
Number of citations: 36 pubs.rsc.org
T Hiaki, M Nanao, S Urata, J Murata - Fluid phase equilibria, 2001 - Elsevier
Isobaric vapor–liquid equilibria for 1,1,2,2-tetrafluoroethyl, 2,2,2-trifluoroethyl ether (CHF 2 CF 2 OCH 2 CF 3 )+alcohols, ketones, or esters systems were measured at 101.3kPa. The …
Number of citations: 14 www.sciencedirect.com
H Lu, Y Yuan, K Zhang, F Qin, Y Lai… - Journal of the …, 2015 - iopscience.iop.org
1, 2, 2-Tetrafluoroethyl 2, 2, 2-Trifluoroethyl Ether (TFTFE) as electrolyte co-solvent was applied in lithium/sulfur (Li/S) battery for the first time. The ether with partially fluorinated structure …
Number of citations: 53 iopscience.iop.org
Z Yue, H Dunya, S Aryal, CU Segre, B Mandal - Journal of Power Sources, 2018 - Elsevier
Fluorinated ethers have been used as a co-solvent in traditional ether-based electrolytes to suppress the polysulfide shuttle effect in lithium-sulfur batteries. In this work, five partially …
Number of citations: 24 www.sciencedirect.com
Z Yue, X Mei, H Dunya, Q Ma, C McGarry… - Journal of Fluorine …, 2018 - Elsevier
Eight new strategically designed fluoroether sulfone solvents have been synthesized through different synthetic pathways for potential applications in lithium-sulfur battery electrolytes. …
Number of citations: 9 www.sciencedirect.com
S Zhang, CW Lee, J Lal, B Hu, J Zhang… - Electrochemical …, 2017 - iopscience.iop.org
Sulfur (S) has been identified as one of the most promising cathode material due to its high theoretical specific capacity (1675 mAh/g), good environment compatibility, and low cost. …
Number of citations: 2 iopscience.iop.org
H Lu, Z Chen, H Du, K Zhang, J Wang, Z Hou, J Fang - Ionics, 2019 - Springer
1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) was selected as a co-solvent of ionic liquid for fabricating the functional electrolyte of Li-S batteries. The basic properties of …
Number of citations: 19 link.springer.com
K Le Bris, CY MacDougall, PJ Godin… - Journal of Molecular …, 2021 - Elsevier
Composite absorption cross-sections of the hydrofluoroether HFE-347pcf2 (CAS number 406-78-0) have been determined from experimental and theoretical data. The experimental …
Number of citations: 1 www.sciencedirect.com
M Koyama, M Akiyama, K Kashiwagi… - Macromolecular …, 2022 - Wiley Online Library
The synthesis of a CF 3 ‐rich perfluoropolyether (PFPE) is achieved via the fluoride‐catalyzed reaction of hexafluoropropylene oxide (HFPO) with (trifluoromethyl)trimethylsilane (…
Number of citations: 1 onlinelibrary.wiley.com

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